molecular formula C18H34O2 B13791468 Cyclohexyl laurate CAS No. 6301-70-8

Cyclohexyl laurate

Cat. No.: B13791468
CAS No.: 6301-70-8
M. Wt: 282.5 g/mol
InChI Key: PJPLDEHITPGDLR-UHFFFAOYSA-N
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Description

Cyclohexyl laurate, also known as dodecanoic acid cyclohexyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester formed from lauric acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Cyclohexyl laurate can be synthesized through the esterification of lauric acid and cyclohexanol. The typical synthetic route involves mixing cyclohexanol and lauric acid in a round-bottom flask at a molar ratio of 10:1. Concentrated sulfuric acid is added dropwise under constant stirring to catalyze the reaction. The esterification is carried out at 95°C for one hour with continuous stirring to prevent carbonization due to high local temperatures. After the reaction, the mixture is cooled to ambient temperature and washed with cold water, saturated sodium carbonate solution, and saturated sodium chloride solution to remove residual reactants and by-products .

Chemical Reactions Analysis

Cyclohexyl laurate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohols.

    Substitution: Substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the laurate group, forming new esters or amides.

Mechanism of Action

The mechanism of action of cyclohexyl laurate involves its interaction with molecular targets and pathways. In oxidation reactions, cyclohexyl hydroperoxide is formed through chain propagation reactions involving alkoxyl, alkyl, and peroxyl radicals. The hydroperoxide then decomposes to form cyclohexanol and cyclohexanone. These reactions are crucial in the transformation and utilization of this compound in various chemical processes .

Comparison with Similar Compounds

Cyclohexyl laurate can be compared with other similar compounds, such as:

    Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in flavorings and fragrances.

    Cyclohexyl butyrate: An ester formed from butyric acid and cyclohexanol, used in the production of plasticizers and lubricants.

    Cyclohexyl palmitate: An ester formed from palmitic acid and cyclohexanol, used in cosmetics and personal care products.

This compound is unique due to its specific ester linkage with lauric acid, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

6301-70-8

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

cyclohexyl dodecanoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3

InChI Key

PJPLDEHITPGDLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

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